

Spectroscopic Profile of 1-(4-Hydroxyphenyl)piperazine: A Technical Guide

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Compound of Interest

Compound Name: 1-(4-Hydroxyphenyl)piperazine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-(4-Hydroxyphenyl)piperazine**, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectroscopic data for **1-(4-Hydroxyphenyl)piperazine**. This data is compiled based on the analysis of closely related structures and established spectroscopic principles.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.90	Singlet	1H	Ar-OH
~6.80	Doublet	2H	Ar-H (ortho to OH)
~6.70	Doublet	2H	Ar-H (ortho to piperazine)
~3.05	Triplet	4H	-N(CH ₂)-CH ₂ - (piperazine)
~2.90	Triplet	4H	-CH ₂ -N(CH ₂)- (piperazine)
~2.55	Singlet	1H	NH (piperazine)

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~151.0	C-OH
~144.0	C-N (aromatic)
~119.0	C-H (aromatic, ortho to piperazine)
~116.0	C-H (aromatic, ortho to OH)
~51.0	-N(CH ₂)-CH ₂ - (piperazine)
~46.0	-CH ₂ -N(CH ₂)- (piperazine)

Solvent: DMSO-d₆

Table 3: IR Spectroscopic Data (Characteristic Absorptions)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch (phenol)
3350-3250	Medium	N-H stretch (secondary amine)
3100-3000	Medium	Aromatic C-H stretch
2950-2800	Medium	Aliphatic C-H stretch (piperazine)
1610, 1510	Medium-Strong	C=C stretch (aromatic ring)
1240	Strong	C-O stretch (phenol)
1180	Medium	C-N stretch (aromatic amine)
830	Strong	para-disubstituted C-H bend (out-of-plane)

Table 4: Mass Spectrometry Data (Predicted Fragmentation)

m/z	Relative Intensity	Assignment
178	High	[M] ⁺ (Molecular Ion)
135	Medium	[M - C ₂ H ₅ N] ⁺
120	Medium	[M - C ₃ H ₆ N] ⁺
107	High	[HOC ₆ H ₄ NH] ⁺
92	Medium	[C ₆ H ₄ O] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **1-(4-Hydroxyphenyl)piperazine** in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
 - Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
 - Cap the NMR tube securely.
- Instrument Parameters (¹H NMR):
 - Spectrometer: 400 MHz or higher field NMR spectrometer.
 - Pulse Sequence: Standard single-pulse sequence.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
 - Spectral Width: 0-12 ppm.
 - Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- Instrument Parameters (¹³C NMR):
 - Spectrometer: 100 MHz or higher.
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

- Spectral Width: 0-200 ppm.
- Reference: DMSO-d₆ solvent peak at 39.52 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of **1-(4-Hydroxyphenyl)piperazine** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Instrument Parameters:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
 - Scan Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
 - Background: A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

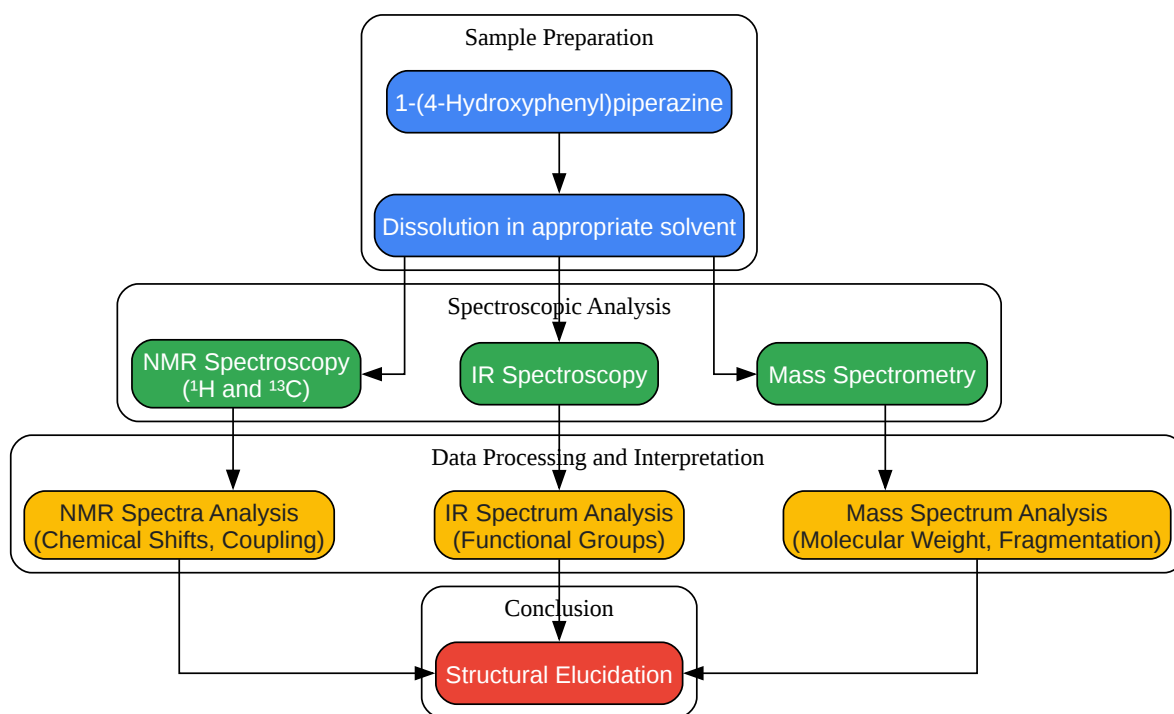
Methodology:

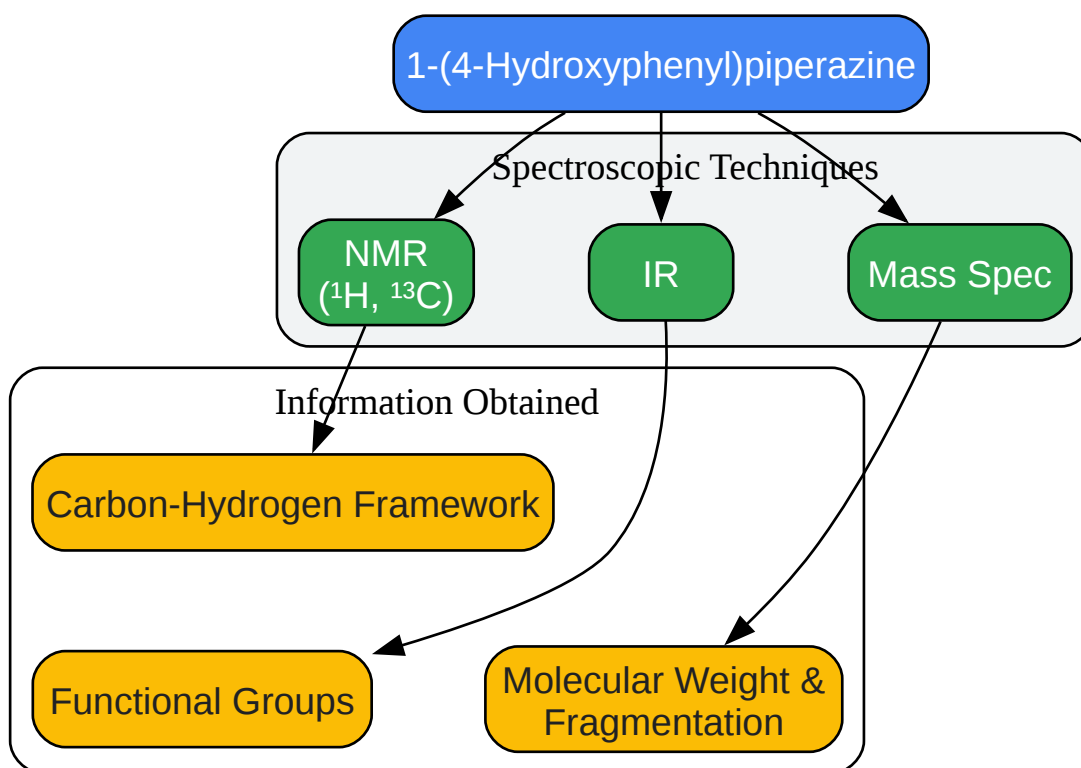
- Sample Preparation:

- Dissolve a small amount of **1-(4-Hydroxyphenyl)piperazine** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
- Instrument Parameters (Electron Ionization - EI):
 - Ionization Mode: Electron Ionization (EI).
 - Ionization Energy: 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 50-500.
 - Inlet System: Direct insertion probe or gas chromatography (GC) inlet.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis.





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